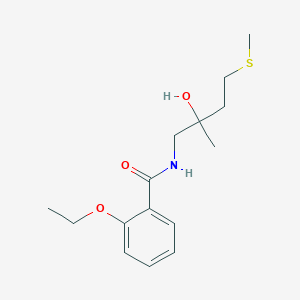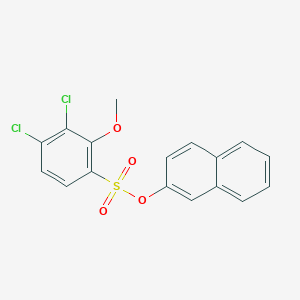
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide, also known as CMPO, is a chemical compound that has gained significant attention in scientific research. It is a chelating agent that is used to extract and separate actinides and lanthanides from aqueous solutions. CMPO has been extensively studied for its potential applications in nuclear waste management, nuclear fuel reprocessing, and environmental remediation.
Aplicaciones Científicas De Investigación
Novel Synthetic Methodologies
Research has introduced novel synthetic approaches that utilize compounds structurally related to N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides showcases a one-pot synthetic approach, providing a new formula for anthranilic acid derivatives and oxalamides. This method is operationally simple and yields high results, indicating its potential for producing a wide variety of oxalamide derivatives for further research and application purposes (Mamedov et al., 2016).
Crystallographic Insights
The study of compounds related to this compound also extends to their crystallographic analysis. For example, the structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was determined, revealing intricate details about its molecular and supramolecular architecture. This kind of analysis is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in materials science and drug design (Wang et al., 2016).
Photophysical and Optoelectronic Properties
Research into the photophysical and optoelectronic properties of compounds structurally related to this compound has led to significant insights. A study involving N-octylphenothiazine malononitriles, which share some structural features with the compound , explored their thermal, electrical, and photophysical properties. These compounds displayed high thermal stability and interesting photoluminescence characteristics, indicating their potential use in optoelectronic applications (Slodek et al., 2021).
Biological Transformations and Environmental Implications
The biological transformation of compounds related to this compound has been studied, highlighting their environmental fate and potential biodegradation pathways. For instance, the transformation of octylphenoxyacetic acid and its brominated analog by groundwater enrichment cultures shed light on the persistence of these compounds in the environment and their metabolites, which is critical for assessing their ecological impact and exploring ways to mitigate their presence in water sources (Fujita & Reinhard, 1997).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-methoxy-2-phenylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-4-20(27-3,14-8-6-5-7-9-14)13-22-18(24)19(25)23-16-12-15(21)10-11-17(16)26-2/h5-12H,4,13H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMLRVTLBJIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)
![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)
![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)


![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)
